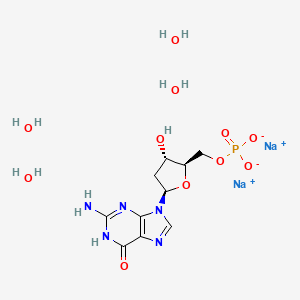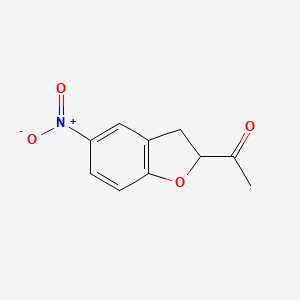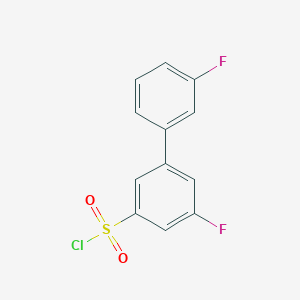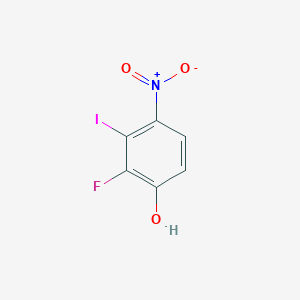
2-Fluoro-3-iodo-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-iodo-4-nitrophenol is an aromatic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-fluoro-3-iodophenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Another approach involves the halogenation of 2-fluoro-4-nitrophenol, where iodine is introduced using iodine monochloride or iodine in the presence of a suitable oxidizing agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-iodo-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol or ethanol is used under mild conditions.
Oxidation: Potassium permanganate in aqueous or acetone solution or chromium trioxide in acetic acid is used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-fluoro-3-azido-4-nitrophenol, 2-fluoro-3-thiocyanato-4-nitrophenol, and 2-fluoro-3-methoxy-4-nitrophenol.
Reduction: The major product is 2-fluoro-3-iodo-4-aminophenol.
Oxidation: The major product is 2-fluoro-3-iodo-4-nitroquinone.
Applications De Recherche Scientifique
2-Fluoro-3-iodo-4-nitrophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting specific enzymes or receptors due to its unique functional groups.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-iodo-4-nitrophenol depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. The presence of the nitro group can enhance the compound’s ability to form hydrogen bonds and electrostatic interactions with target proteins. Additionally, the fluorine and iodine atoms can participate in halogen bonding, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-nitrophenol: Lacks the iodine atom, making it less versatile in nucleophilic substitution reactions.
3-Iodo-4-nitrophenol: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
2-Fluoro-3-nitrophenol: Lacks the iodine atom, resulting in different reactivity and applications.
Uniqueness
2-Fluoro-3-iodo-4-nitrophenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H3FINO3 |
|---|---|
Poids moléculaire |
283.00 g/mol |
Nom IUPAC |
2-fluoro-3-iodo-4-nitrophenol |
InChI |
InChI=1S/C6H3FINO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H |
Clé InChI |
BLHNIOIQWZZBTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])I)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


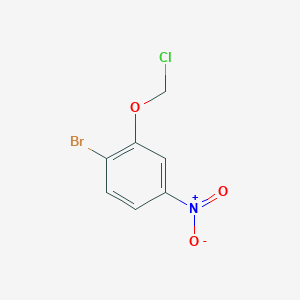
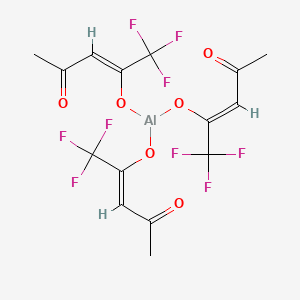
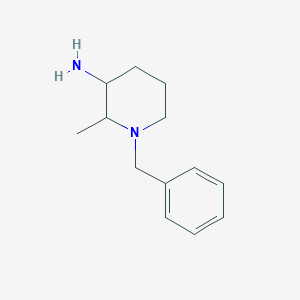
![L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)

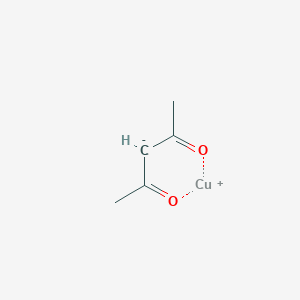



![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
